N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Scientific Research Applications
Anti-inflammatory Activity
Compounds related to N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide have been synthesized and evaluated for their anti-inflammatory activities. A study presented the synthesis of novel derivatives and their assessment in anti-inflammatory activity assays. Among the synthesized compounds, several showed significant anti-inflammatory activities, highlighting the potential therapeutic applications of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Anticonvulsant Properties
Research into benzofuran-acetamide scaffolds has demonstrated potential anticonvulsant activity. A series of derivatives were synthesized and tested against the maximal electroshock induced seizures model in mice. The study identified compounds with significant anticonvulsant activity, indicating the relevance of this chemical class for developing new treatments for epilepsy (Shakya et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions, including their potential in dye-sensitized solar cells (DSSCs). The research assessed vibrational spectra, electronic properties, and light harvesting efficiency of these compounds. Additionally, molecular docking studies explored their interactions with Cyclooxygenase 1 (COX1), revealing insights into their bioactive potential and applications in renewable energy sources (Mary et al., 2020).
Src Kinase Inhibition and Anticancer Activity
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research highlights the role of these compounds in inhibiting cancer cell proliferation through targeting Src kinase, an enzyme involved in the regulation of cell growth and survival, thereby presenting a potential strategy for cancer therapy (Fallah-Tafti et al., 2011).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of o-hydroxyaryl ketones with aldehydes or acids.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be attached through acylation reactions using 4-fluorobenzoyl chloride and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-13(10-17-12-15-4-2-3-5-18(15)23-17)21-19(22)11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOPPHPUICAJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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